tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C10H19ClN2O2. It is a bicyclic compound containing a diazabicyclo structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another tert-butyl derivative with different functional groups and applications.
Intermetallic compounds: While not structurally similar, they share some chemical properties and applications in materials science.
Uniqueness
tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific bicyclic structure and the presence of diazabicyclo motifs, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3/t7-,8+ |
InChI Key |
OUFBVDKNEWUFHP-OCAPTIKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CNC2 |
Origin of Product |
United States |
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